Regiochemical Identity: A Direct Comparison of Predicted Boiling Points as a Proxy for Intermolecular Forces
The predicted boiling point of 1-chloro-3-ethynyl-2-fluorobenzene is 196.0 ± 30.0 °C, which differentiates it from its closest isomer, 1-chloro-4-ethynyl-2-fluorobenzene, which has a predicted boiling point of 185.9 ± 30.0 °C . This 10.1 °C difference reflects the distinct intermolecular interactions arising from the different substitution patterns, directly impacting purification strategy (e.g., distillation) and analytical identification (e.g., GC retention time).
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 196.0 ± 30.0 °C |
| Comparator Or Baseline | 1-Chloro-4-ethynyl-2-fluorobenzene (185.9 ± 30.0 °C) |
| Quantified Difference | 10.1 °C higher |
| Conditions | Predicted values (ACD/Labs Percepta Platform) |
Why This Matters
A 10 °C boiling point difference is practically significant for laboratory-scale distillation and can be a key parameter for quality control, ensuring procurement of the correct regioisomer for a validated process.
